molecular formula C10H11NO2 B3346346 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid CAS No. 1179149-61-1

2-Methyl-1,3-dihydroisoindole-1-carboxylic acid

Cat. No.: B3346346
CAS No.: 1179149-61-1
M. Wt: 177.2 g/mol
InChI Key: DZUQNZQVLXKOHX-UHFFFAOYSA-N
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Description

2-Methyl-1,3-dihydroisoindole-1-carboxylic acid is a heterocyclic organic compound that belongs to the class of isoindoles. Isoindoles are significant due to their presence in various natural products and their potential biological activities. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with a carboxylic acid group attached to the nitrogen atom of the pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aniline derivatives with suitable aldehydes or ketones, followed by cyclization and subsequent functional group transformations. For instance, the reaction of 2-methyl aniline with formaldehyde under acidic conditions can lead to the formation of the desired isoindole derivative.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and palladium-catalyzed coupling reactions have been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the isoindole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

2-Methyl-1,3-dihydroisoindole-1-carboxylic acid has found applications in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its derivatives may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

  • 2-Methyl-1H-indole-3-carboxylic acid
  • 1,3-Dihydroisoindole-2-carboxylic acid methyl ester
  • 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid

Comparison: Compared to these similar compounds, 2-Methyl-1,3-dihydroisoindole-1-carboxylic acid is unique due to its specific structural features and the presence of the carboxylic acid group at the nitrogen atom of the pyrrole ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

2-methyl-1,3-dihydroisoindole-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-11-6-7-4-2-3-5-8(7)9(11)10(12)13/h2-5,9H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUQNZQVLXKOHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2C1C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Methyl-1,3-dihydroisoindole-1-carboxylic acid
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